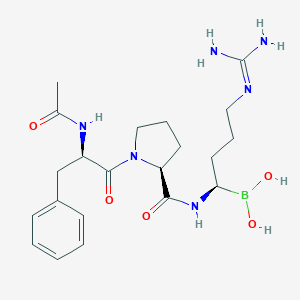
Acetylphenylalanyl-prolyl-boroarginine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
DuP 714 is synthesized through the formal reaction of equimolar amounts of acetyl-D-phenylalanyl-prolyl-boroarginine and hydrogen chloride . The reaction conditions typically involve controlled environments to ensure the stability and purity of the compound.
Industrial Production Methods
The industrial production of DuP 714 involves large-scale synthesis using the same reaction principles as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps to remove impurities and ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
DuP 714 undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group in DuP 714 can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Various substitution reactions can occur, particularly involving the amino and boronic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions vary depending on the desired substitution, but typically involve catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while reduction can produce modified amino acids .
Aplicaciones Científicas De Investigación
DuP 714 has several scientific research applications, including:
Chemistry: Used as a model compound for studying boronic acid chemistry and peptide synthesis.
Biology: Investigated for its role in inhibiting thrombin and other serine proteases.
Medicine: Explored as an anticoagulant for preventing blood clots in various medical conditions.
Industry: Utilized in the development of new anticoagulant drugs and therapeutic agents
Mecanismo De Acción
DuP 714 exerts its effects by inhibiting thrombin, a key enzyme in the blood coagulation cascade. It binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, which is essential for blood clot formation. This inhibition reduces the risk of thrombosis and other clot-related conditions .
Comparación Con Compuestos Similares
Similar Compounds
Argatroban: Another direct thrombin inhibitor used as an anticoagulant.
Hirudin: A naturally occurring peptide that inhibits thrombin.
Bivalirudin: A synthetic peptide that acts as a thrombin inhibitor.
Uniqueness
DuP 714 is unique due to its boronic acid group, which provides specific binding characteristics and potency in thrombin inhibition. This structural feature distinguishes it from other thrombin inhibitors and contributes to its effectiveness as an anticoagulant .
Propiedades
Número CAS |
130982-43-3 |
|---|---|
Fórmula molecular |
C21H33BN6O5 |
Peso molecular |
460.3 g/mol |
Nombre IUPAC |
[(1R)-1-[[(2S)-1-[(2R)-2-acetamido-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-(diaminomethylideneamino)butyl]boronic acid |
InChI |
InChI=1S/C21H33BN6O5/c1-14(29)26-16(13-15-7-3-2-4-8-15)20(31)28-12-6-9-17(28)19(30)27-18(22(32)33)10-5-11-25-21(23)24/h2-4,7-8,16-18,32-33H,5-6,9-13H2,1H3,(H,26,29)(H,27,30)(H4,23,24,25)/t16-,17+,18+/m1/s1 |
Clave InChI |
FXFYPTZERULUBS-SQNIBIBYSA-N |
SMILES isomérico |
B([C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H](CC2=CC=CC=C2)NC(=O)C)(O)O |
SMILES |
B(C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C)(O)O |
SMILES canónico |
B(C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C)(O)O |
Apariencia |
Solid powder |
Otros números CAS |
130982-43-3 |
Sinónimos |
Ac-Phe-Pro-boroArg-OH acetylphenylalanyl-prolyl-boroarginine Dup 714 Dup-714 DuP714 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



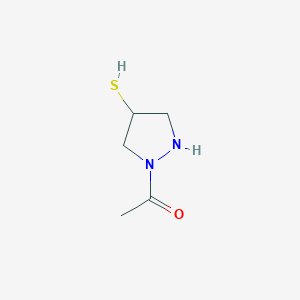

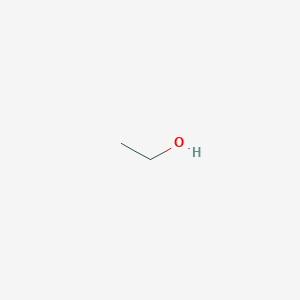
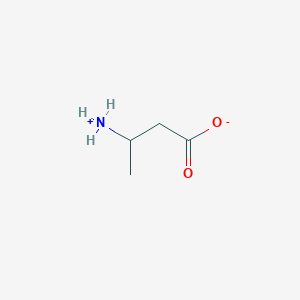
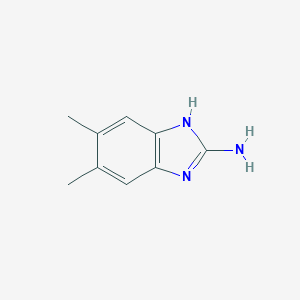
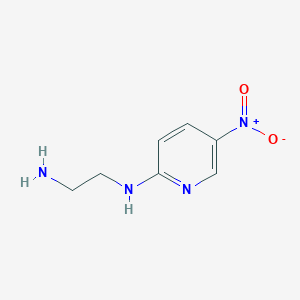
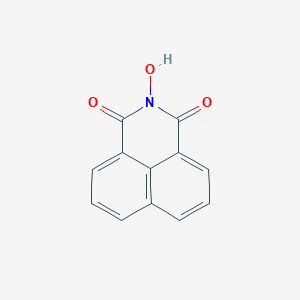

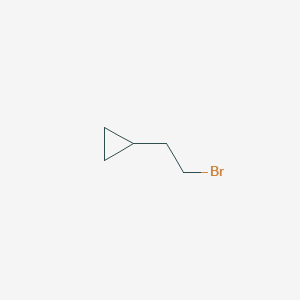
![6-butylbenzo[d]thiazole-2(3H)-thione](/img/structure/B145716.png)
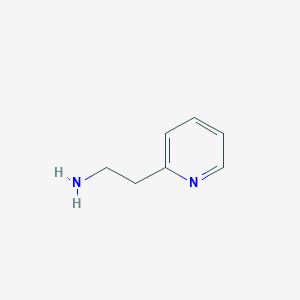
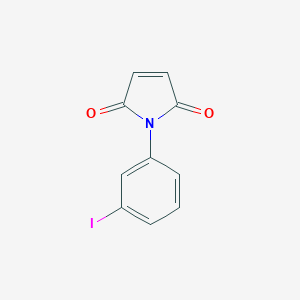

![2-[(2-Chloroacetyl)-methylamino]butanoic acid](/img/structure/B145728.png)